Cobalt propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

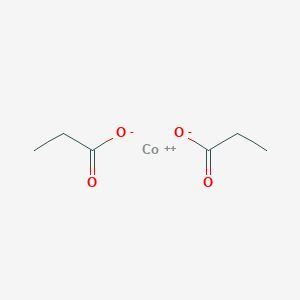

Cobalt propionate is a useful research compound. Its molecular formula is C6H10CoO4 and its molecular weight is 205.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Cobalt propionate is primarily utilized as a dietary supplement in animal nutrition. It plays a crucial role in enhancing the health and productivity of livestock.

Animal Nutrition

- Supplementation Effects : Research indicates that this compound enhances plasma glucose levels in steers compared to other cobalt sources like cobalt carbonate. A study showed that steers supplemented with 0.10 mg Co/kg as this compound exhibited higher plasma glucose levels at various growth stages (P < 0.05) .

- Vitamin B12 Production : Cobalt is essential for the synthesis of vitamin B12 in ruminants. This compound supplementation has been linked to increased plasma levels of vitamin B12, thereby improving overall health and growth performance .

Biomedical Applications

This compound's potential in biomedical applications is being explored due to its biocompatibility and ability to promote tissue regeneration.

Bone Regeneration

- Hydroxyapatite Coatings : Recent studies have investigated cobalt-doped hydroxyapatite coatings on titanium alloys used in implants. The incorporation of cobalt ions has been shown to enhance angiogenesis and improve biocompatibility, facilitating better integration of implants with bone tissue .

- Mechanisms of Action : Cobalt ions stimulate the growth of new blood vessels and enhance bone tissue regeneration, making this compound a candidate for improving orthopedic implants .

Industrial Applications

Cobalt compounds, including this compound, are widely used in various industrial applications due to their catalytic properties.

Catalysts and Driers

- Paints and Coatings : this compound serves as a drier in paints and varnishes, improving drying times and enhancing the durability of coatings .

- Catalytic Applications : Cobalt compounds are employed as catalysts in chemical reactions, including organic synthesis and polymerization processes .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile.

Toxicity Studies

- Cell Viability Assessments : In vitro studies have assessed the cytotoxicity of this compound using MTT assays, indicating that it does not exhibit corrosive properties at certain exposure levels . The compound demonstrated cell viability above the threshold for irritants during testing.

Regulatory Status

- Cobalt compounds are subject to regulatory scrutiny due to potential health risks associated with exposure. Studies have indicated that while certain cobalt compounds can be toxic at high doses, this compound's application in controlled settings minimizes risks .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Agricultural | Animal Nutrition | Enhances plasma glucose and vitamin B12 production |

| Biomedical | Bone Regeneration | Promotes angiogenesis; improves implant integration |

| Industrial | Paints & Coatings | Acts as a drier; enhances durability |

| Health & Safety | Toxicity Assessments | Non-corrosive at specific exposure levels |

Case Study 1: Animal Nutrition

A study involving steers showed that those supplemented with this compound had improved glucose metabolism compared to those receiving other forms of cobalt supplementation. This highlights the effectiveness of this compound in optimizing livestock health.

Case Study 2: Biomedical Applications

Research on titanium implants coated with cobalt-doped hydroxyapatite demonstrated enhanced biocompatibility and corrosion resistance, indicating that this compound can significantly improve the performance of biomedical devices.

Análisis De Reacciones Químicas

Method A: Reaction of Cobalt Carbonate with Propionic Acid

- Procedure : CoCO₃ is dissolved in hot water (60°C), followed by dropwise addition of propionic acid. The mixture is heated to 100°C until solvent volume reduces, yielding maroon crystals .

- Yield : 15% after drying at 90°C .

- Product : Violet-colored powder characterized by IR spectroscopy and thermal analysis (TG/DSC) .

Method B: Reaction of Cobalt Chloride with Propionic Acid

- Procedure : CoCl₂·6H₂O is dissolved in propionic acid and refluxed at 140°C, forming a pink precipitate .

- Yield : 63% after drying .

- Product : Dark purple flakes confirmed via IR spectroscopy .

| Synthesis Method | Cobalt Precursor | Conditions | Yield | Product Characteristics |

|---|---|---|---|---|

| CoCO₃ + Propionic Acid | Cobalt Carbonate | 100°C, aqueous medium | 15% | Maroon crystals, violet upon drying |

| CoCl₂·6H₂O + Propionic Acid | Cobalt Chloride | 140°C, reflux in propionic acid | 63% | Pink precipitate, dark purple flakes |

Chemical Reactivity and Transformations

Cobalt propionate participates in ligand-exchange and redox reactions, influenced by its coordination environment:

Ligand Substitution Reactions

- In aqueous solutions, this compound dissociates into Co²⁺ and propionate ions. These ions react with carbonate (CO₃²⁻) to form cobalt carbonate: Co2+(aq)+CO32−(aq)→CoCO3(s) 1

- The precipitate is often a basic carbonate (xCoCO3⋅yCo OH 2⋅zH2O) due to hydrolysis .

Oxidation Reactions

- When treated with hydrogen peroxide (H₂O₂) in alkaline conditions, cobalt(II) hydroxide intermediates oxidize to cobalt(III) species, producing a dark brown precipitate: Co OH 2+H2O2→CoO OH +H2O 1 Oxygen gas evolves as a side product from H₂O₂ decomposition .

Cross-Coupling Reactions

- Cobalt-phosphine systems catalyze cross-coupling of alkyl halides via radical intermediates. Alkyl radicals add to cobalt centers, forming heteroleptic complexes that release products upon reductive elimination .

Hydrogenation/Dehydrogenation

- Cobalt porphycene derivatives enable Co–C bond formation under reductive conditions, facilitating alkylation reactions . These reactions involve ligand-centered electron transfer rather than metal reduction .

Thermal and Structural Analysis

- Thermal Stability : this compound decomposes upon heating, transitioning from maroon to violet at 90°C .

- IR Spectroscopy : Peaks at 1540–1600 cm⁻¹ (asymmetric COO⁻ stretch) and 1400–1450 cm⁻¹ (symmetric COO⁻ stretch) confirm carboxylate coordination .

Mechanistic Insights

Propiedades

Número CAS |

1560-69-6 |

|---|---|

Fórmula molecular |

C6H10CoO4 |

Peso molecular |

205.07 g/mol |

Nombre IUPAC |

cobalt(2+);propanoate |

InChI |

InChI=1S/2C3H6O2.Co/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

Clave InChI |

TZWGXFOSKIHUPW-UHFFFAOYSA-L |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Co+2] |

SMILES canónico |

CCC(=O)[O-].CCC(=O)[O-].[Co+2] |

Key on ui other cas no. |

1560-69-6 |

Descripción física |

Liquid; PelletsLargeCrystals |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.